molecular formula C9H17N B180816 7-Azaspiro[4.5]decan CAS No. 176-73-8

7-Azaspiro[4.5]decan

Katalognummer: B180816
CAS-Nummer: 176-73-8
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: JFNPSSKPSOKMJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring systemThe spirocyclic structure imparts rigidity and three-dimensionality, making it a valuable scaffold for the development of biologically active molecules .

Wissenschaftliche Forschungsanwendungen

7-Azaspiro[4.5]decane has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[4.5]decane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . Another approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) to form the desired spirocyclic compound .

Industrial Production Methods

For industrial production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. This method is suitable for large-scale production as it involves readily available raw materials and straightforward reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

7-Azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Azaspiro[4.5]decane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts distinct chemical and biological properties. Its rigidity and three-dimensionality make it a valuable scaffold for drug discovery, offering advantages in terms of binding affinity and selectivity compared to other spirocyclic compounds .

Eigenschaften

IUPAC Name

7-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-5-9(4-1)6-3-7-10-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNPSSKPSOKMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176-73-8
Record name 7-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaspiro[4.5]decane
Reactant of Route 2
7-Azaspiro[4.5]decane
Reactant of Route 3
7-Azaspiro[4.5]decane
Reactant of Route 4
7-Azaspiro[4.5]decane
Reactant of Route 5
7-Azaspiro[4.5]decane
Reactant of Route 6
7-Azaspiro[4.5]decane
Customer
Q & A

Q1: What kind of biological activity has been explored for 7-azaspiro[4.5]decane derivatives?

A1: 7-Azaspiro[4.5]decane derivatives have shown promise as potential dopamine agonists and substance P (Neurokinin 1 receptor) antagonists. [, ] For instance, a 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane with a 4-indolylmethyl substituent exhibited potent dopamine agonist activity in a cat cardioaccelerator nerve assay. [] Additionally, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative demonstrated substance P antagonist activity. []

Q2: How does the structure of 7-azaspiro[4.5]decane derivatives relate to their dopamine agonist activity?

A2: While none of the 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with benzyl, 3-indolylmethyl, or 4-indolylmethyl substituents displayed central nervous system activity, the position of the indolylmethyl group significantly impacted peripheral dopamine agonist activity. The 4-indolylmethyl analogue showed significantly higher potency compared to the 3-indolylmethyl analogue, suggesting that the position of the indole ring is crucial for interacting with the dopamine receptor. []

Q3: What are the main metabolic pathways observed for 7-azaspiro[4.5]decane derivatives?

A3: In rat hepatocytes, a 3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivative was primarily metabolized via the formation of two nitrones and a lactam associated with the piperidine ring. Interestingly, in vivo studies revealed that the major circulating metabolite in rat plasma was a keto acid, formed through oxidative deamination of the piperidine ring. []

Q4: Have any stereoselective syntheses been developed for 7-azaspiro[4.5]decane derivatives?

A4: Yes, researchers have developed stereoselective approaches to synthesize specific isomers of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane, a precursor to NK-1 receptor antagonists. One method employed palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol to construct the spirocyclic ring system. [] Another study achieved stereocontrol at the C3 position by either hydrogenation of an arylated dihydrofuran (leading to the 3S epimer) or a stereo- and regioselective alkene hydroarylation (yielding the 3R epimer). [, ]

Q5: Beyond dopamine agonists and substance P antagonists, what other applications have been explored for 7-azaspiro[4.5]decane derivatives?

A5: Researchers have investigated 7-azaspiro[4.5]decane derivatives as potential GABA-analogous compounds. For example, N-benzyl-7-azaspiro[4.5]decane-1-carboxylates have been synthesized, suggesting interest in their potential GABAergic activity. []

Q6: What synthetic strategies have been used to access the 7-azaspiro[4.5]decane core?

A6: Various methods have been reported to synthesize 7-azaspiro[4.5]decane derivatives. One approach involves the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate with suitable electrophiles. [] Another strategy employs a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes. [] Additionally, a TfOH-catalyzed tandem semipinacol rearrangement followed by alkyne-aldehyde metathesis has been used to construct 7-azaspiro[4.5]decanes. []

Q7: Have any studies investigated the antimicrobial activity of 7-azaspiro[4.5]decane derivatives?

A7: Yes, researchers have explored the antimicrobial properties of aminomethylated derivatives of 7-azaspiro[4.5]decane-6,8-dione. These Mannich base derivatives exhibited greater potency against bacteria like S. aureus, S. typhi, P. aeruginosa, B. subtilis, E. coli, and K. pneumoniae compared to their parent sulfonamides. [, ]

Q8: What analytical techniques have been employed to characterize 7-azaspiro[4.5]decane derivatives?

A8: Various spectroscopic techniques have been used to characterize 7-azaspiro[4.5]decane derivatives, including nuclear magnetic resonance (NMR) and liquid chromatography/tandem mass spectrometry (LC/MS/MS). These techniques help determine the structures of the synthesized compounds and identify metabolites. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.